1-Ciano-3-naftol

Descripción general

Descripción

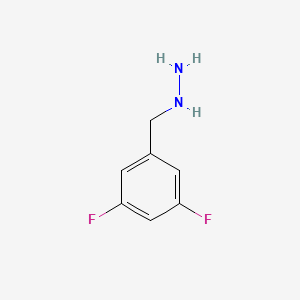

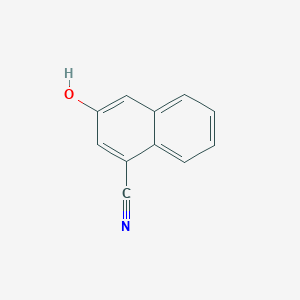

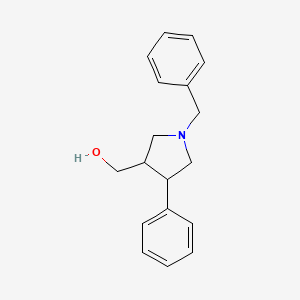

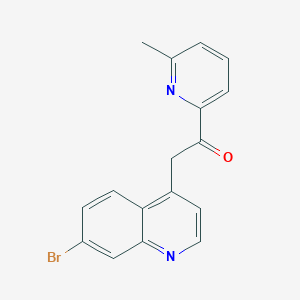

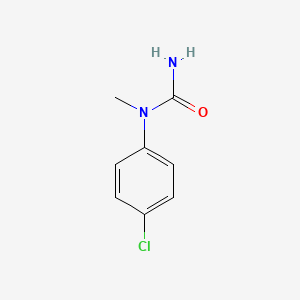

3-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H7NO and a molecular weight of 169.18 . It is also known by other synonyms such as 1-Cyano-3-naphthol, 3-Hydroxy-1-naphthonitrile, and 3-hydroxy-1-naphthalenecarbonitrile .

Molecular Structure Analysis

The molecular structure of 3-Hydroxynaphthalene-1-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a hydroxyl group (-OH) and at another position by a carbonitrile group (-C≡N) .Mecanismo De Acción

Target of Action

3-Hydroxynaphthalene-1-carbonitrile, also known as 1-Cyano-3-naphthol, is a derivative of naphthoquinone . Naphthoquinone derivatives have been found to exhibit anticancer and antibacterial potential . The primary targets of these compounds are the peptide methionine sulfoxide reductase msrA/msrB enzymes, which play a crucial role in the resistance of bacteria to oxidative stress .

Mode of Action

The compound interacts with its targets through a process of molecular docking . This interaction results in the inhibition of the target enzymes, thereby disrupting their normal function . In the case of the msrA/msrB enzymes, this disruption can lead to an increased susceptibility of the bacteria to oxidative stress .

Biochemical Pathways

Given its interaction with the msra/msrb enzymes, it can be inferred that the compound affects the oxidative stress response pathway in bacteria . This could potentially lead to downstream effects such as the disruption of bacterial growth and proliferation.

Result of Action

The primary result of the action of 3-Hydroxynaphthalene-1-carbonitrile is the inhibition of the msrA/msrB enzymes in bacteria . This leads to an increased susceptibility of the bacteria to oxidative stress, potentially disrupting their growth and proliferation . In the context of cancer treatment, naphthoquinone derivatives have been found to exhibit cytotoxic effects .

Action Environment

The action, efficacy, and stability of 3-Hydroxynaphthalene-1-carbonitrile can be influenced by various environmental factors. For instance, the presence of naphthalene in soil has been found to pose an eco-toxicological threat to soil organisms . Furthermore, the compound’s action may also be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Hydroxynaphthalene-1-carbonitrile in lab experiments include its high purity and high yield, which make it an ideal precursor for the synthesis of organic materials. However, the limitations of using 3-Hydroxynaphthalene-1-carbonitrile in lab experiments include its potentially toxic nature, which requires careful handling and storage.

Direcciones Futuras

For the study of 3-Hydroxynaphthalene-1-carbonitrile include the optimization of its synthesis method to yield higher purity and higher yield, the exploration of its potential applications in other fields of science, such as environmental science and energy science, and the study of its potential toxicity and safety. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxynaphthalene-1-carbonitrile in medicinal chemistry and its potential applications in the treatment of various diseases.

In conclusion, 3-Hydroxynaphthalene-1-carbonitrile is a promising chemical compound that has shown potential applications in various fields of science. Its synthesis method has been optimized to yield high purity and high yield, and its scientific research application has been extensively studied. Further studies are needed to fully understand the mechanism of action of 3-Hydroxynaphthalene-1-carbonitrile, its biochemical and physiological effects, and its potential applications in other fields of science.

Aplicaciones Científicas De Investigación

Contaminantes ambientales y biodisponibilidad

El 1-Ciano-3-naftol es un tipo de naftaleno policlorado (PCN), que son compuestos organoclorados que comprenden el sistema de anillos de naftaleno . Los PCN se consideran contaminantes orgánicos persistentes debido a su toxicidad, persistencia, bioacumulación y potencial de transporte de largo alcance en el medio ambiente . Fueron inventados a principios de la década de 1900 para ser aplicados como retardantes de llama en productos de consumo .

Procedimientos analíticos

Se han revisado diferentes métodos analíticos para la evaluación de PCN en diversas muestras ambientales . También se mencionan los niveles de PCN en humanos y algunas muestras ambientales en todo el mundo .

Funcionalización C–H de naftalenos

El this compound se puede utilizar en la funcionalización C–H regioselectiva de naftalenos . Este proceso permite la introducción directa de diferentes grupos funcionales en cada posición del naftaleno .

Sistemas de materiales multifuncionales

El this compound se ha estudiado sistemáticamente como un componente para sistemas de materiales multifuncionales (MFMS) . El tipo y la posición de un sustituyente influyen en la reactividad y las propiedades de los 1-naftoles .

Materiales anticorrosión

El this compound se puede utilizar como materiales anticorrosión debido a la alta estabilidad de la estructura aromática junto con la polaridad que proporcionan los sustituyentes .

Dispositivos ópticos no lineales

El this compound se puede utilizar en dispositivos ópticos no lineales (NLO) . El cambio de grupo atractor de electrones (EWG) a grupo donador de electrones (EDG) aumenta los efectos NLO .

Propiedades

IUPAC Name |

3-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOGGJDYHCNTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633881 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91059-46-0 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1629007.png)

![(2'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)